4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c18-11-7-10(9-23-15-16-4-2-5-17-15)20-8-12(11)21-14(19)13-3-1-6-22-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKSOECRFIEUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Alkylation-Esterification
Recent advances suggest that the thiomethylation and esterification steps can be combined in a one-pot procedure using dual-base systems. For instance, employing trimethylamine to neutralize HCl generated during esterification while maintaining basic conditions for alkylation.
Enzymatic Esterification
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for esterifying sensitive pyranone derivatives. This approach offers improved regioselectivity and avoids harsh acidic conditions.
Analytical and Purification Techniques
- HPLC Purity Analysis : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is achievable via recrystallization.
- X-ray Crystallography : Single crystals grown from slow evaporation of ethanol confirm the molecular structure and regiochemistry.
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis requires optimization of solvent recovery and catalyst recycling. Flow chemistry systems have been proposed to enhance the safety and efficiency of the bromination and alkylation steps. The compound’s potential applications in medicinal chemistry (e.g., kinase inhibition) underscore the need for kilogram-scale production protocols.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by acting as enzyme inhibitors. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) acts as a functional antagonist of the apelin receptor, which is implicated in tumor growth and metastasis .
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Compounds with similar structural features have shown effectiveness in treating infections, indicating potential for development into therapeutic agents .
Biological Applications
Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its mechanism involves binding to active sites of specific enzymes, thereby blocking their activity. This property is particularly relevant in drug discovery for conditions such as cancer and inflammatory diseases .
Biochemical Assays : Due to its ability to interact with biological targets, it can serve as a ligand in biochemical assays, facilitating the study of enzyme kinetics and receptor-ligand interactions .
Material Science
The compound's unique electronic properties make it suitable for applications in developing new materials with specific photophysical characteristics. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, is being investigated due to its ability to facilitate charge transport .
Synthesis of Complex Molecules
As a versatile building block in organic synthesis, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate can be utilized to create more complex molecules. This application is vital in pharmaceutical chemistry for developing new drugs with enhanced efficacy .
Case Study 1: Anticancer Properties
A study published on ML221 revealed its effectiveness as an antagonist of the apelin receptor in cancer cell lines. The results indicated significant inhibition of cell proliferation and migration, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives similar to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran showed promising results against Gram-positive bacteria. The study highlighted the compound's mechanism of action involving disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Structural and Functional Analogues
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)
- Activity : ML221 is the first reported APJ antagonist, with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment assay) .
- Selectivity : >37-fold selective over the angiotensin II type 1 (AT1) receptor and minimal off-target activity at 29 other GPCRs (except κ-opioid and benzodiazepine receptors) .
- Pharmacokinetics : Poor aqueous solubility at pH 7.4, moderate permeability (PAMPA assay), and rapid hepatic metabolism in human and mouse microsomes .
4-Bromo- and 4-Trifluoromethylbenzoate Analogues
- Activity : Retain APJ antagonism but with reduced potency compared to ML221. For example, the 4-bromo derivative showed IC50 values ~2-fold higher than ML221 in cAMP assays .
- SAR Insight: Electron-withdrawing groups (e.g., -NO2 in ML221) enhance activity, while bulkier substituents (e.g., -CF3) reduce efficacy .
Thiophene-2-carboxylate Derivative
- Structural Difference : Substitution of the 4-nitrobenzoate with thiophene-2-carboxylate introduces a heteroaromatic ring with lower electron-withdrawing capacity.
- Hypothesized Impact: Activity: Reduced APJ antagonism due to diminished electron-withdrawing effects critical for receptor binding . Solubility: Likely lower than ML221 due to decreased polarity of the thiophene moiety.
Oxadiazole Derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione)
- Core Structure: Oxadiazole instead of pyranone.
Pharmacological and Pharmacokinetic Comparison
Table 1: Comparative Data of Key Analogues
Mechanistic Insights
- ML221 Mechanism : Inhibits APJ-mediated signaling by blocking cAMP production and β-arrestin recruitment. It also suppresses ERK/MAPK and PI3K/AKT pathways, attenuating oxidative stress and apoptosis in cardiomyocytes .
Biological Activity
4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of ML221 is with a molecular weight of 385.35 g/mol. The compound features a pyrimidinylthio group and a thiophene carboxylate moiety, contributing to its unique biological activity.
Apelin Receptor Antagonism
ML221 has been identified as a potent functional antagonist of the apelin receptor with an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays. It exhibits over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, suggesting a promising therapeutic profile for cardiovascular diseases associated with the apelin/APJ system .
Selectivity and Binding Affinity
In extensive binding studies, ML221 showed no significant binding activity against 29 other G protein-coupled receptors (GPCRs), indicating its specificity towards the APJ receptor. The compound demonstrated minimal toxicity towards human hepatocytes at concentrations exceeding 50 µM, which is an important consideration for drug development .
Structure-Activity Relationship (SAR)
The SAR analysis of ML221 reveals critical insights into its pharmacological profile:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidinylthio group | Essential for receptor binding |
| Nitrobenzoate moiety | Enhances antagonist potency |
| Thiophene ring | Contributes to overall stability and activity |
The modifications in these structural components can significantly alter the compound's efficacy and selectivity, making it a valuable candidate for further development in cardiovascular therapeutics .
Cardiovascular Research
A study by Maloney et al. (2012) highlighted the role of ML221 in modulating cardiovascular function through its action on the APJ receptor. The findings suggest that antagonism of this receptor may offer new avenues for treating conditions such as heart failure and hypertension .
Antimicrobial Activity
In addition to its cardiovascular implications, preliminary studies indicate that derivatives of the pyran-thiophene structure may possess antimicrobial properties. While specific data on ML221's antimicrobial activity is limited, related compounds have shown promising results against various pathogens .
Q & A
Q. What are the key steps in synthesizing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyranone core followed by coupling with thiophene-2-carboxylate derivatives. Key steps include:
- Thioether formation : Introducing the pyrimidin-2-ylthio group via nucleophilic substitution or coupling reactions.
- Esterification : Coupling the pyranone intermediate with thiophene-2-carboxylic acid using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
- Optimization factors : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., Pd/C for cross-coupling) are critical for yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry of the pyranone and thiophene moieties.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities; for example, deviations from planar geometry in the pyranone ring (e.g., boat conformation) are detectable .
Advanced Research Questions
Q. How can structural modifications (e.g., halogen substitution) influence bioactivity, and what methodological approaches validate these effects?
- Substituent impact : Replacing the thiophene-2-carboxylate with fluorobenzoate (as in related compounds) enhances electrophilicity, potentially improving enzyme inhibition. Chlorine or bromine substituents may alter binding affinity via steric or electronic effects .
- Validation methods : Comparative bioassays (e.g., enzyme inhibition kinetics) paired with DFT calculations (e.g., electrostatic potential maps) quantify substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Experimental variables : Discrepancies often arise from purity differences (e.g., residual solvents affecting assays) or degradation during storage.
- Mitigation strategies :
Q. What advanced techniques identify biological targets for this compound?
- Molecular docking : Screens against kinase or protease libraries (e.g., PDB structures) to predict binding sites.
- Cellular thermal shift assays (CETSA) : Confirms target engagement by measuring protein stability shifts upon compound binding .
Q. How do crystallographic challenges (e.g., poor crystal growth) impact structural analysis, and how are they addressed?
- Challenges : Flexible thioether linkages and ester groups hinder crystal lattice formation.
- Solutions :
Methodological Considerations for Data Reproducibility
Q. What are best practices for scaling up synthesis while maintaining yield and purity?
Q. How can researchers validate the compound’s stability under biological assay conditions?
- Forced degradation studies : Expose the compound to simulated gastric fluid (pH 2) or plasma (37°C) for 24 hours, followed by LC-MS analysis to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
